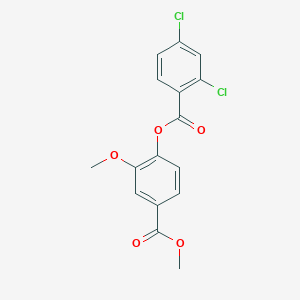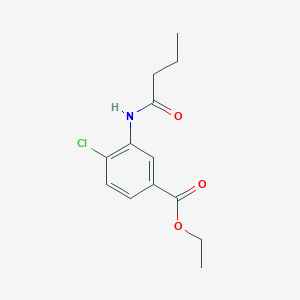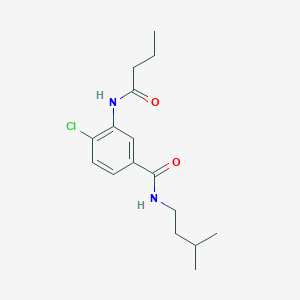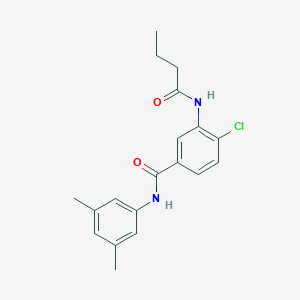![molecular formula C20H16ClN3O2 B309355 N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
TAK-659 exerts its therapeutic effects by selectively inhibiting BTK, ITK, and TAK. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ITK and TAK are involved in T-cell signaling, which plays a critical role in the regulation of immune responses. By inhibiting these kinases, TAK-659 can block the activation and proliferation of B-cells and T-cells, leading to the suppression of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. In addition, TAK-659 has demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has also been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
One of the major advantages of TAK-659 is its selectivity for BTK, ITK, and TAK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for oral administration. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of TAK-659. One possible direction is the combination of TAK-659 with other anticancer agents or immunomodulatory drugs to enhance its therapeutic efficacy. Another direction is the evaluation of TAK-659 in clinical trials for the treatment of various types of cancers and autoimmune diseases. Further studies are also needed to investigate the potential long-term effects and safety of TAK-659 in humans.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent antitumor and immunosuppressive activity in preclinical studies. The selective inhibition of BTK, ITK, and TAK by TAK-659 makes it a promising candidate for the treatment of various types of cancers and autoimmune diseases. Further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to investigate its potential future applications.
合成法
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminotoluene to form 2-chloro-5-(2-toluidinocarbonyl)benzoic acid. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to produce TAK-659. The final product is obtained after purification by column chromatography.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. In preclinical studies, TAK-659 has shown potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play crucial roles in the regulation of immune responses and are often dysregulated in cancer and autoimmune diseases.
特性
分子式 |
C20H16ClN3O2 |
|---|---|
分子量 |
365.8 g/mol |
IUPAC名 |
N-[2-chloro-5-[(2-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13-5-2-3-7-17(13)23-19(25)14-8-9-16(21)18(11-14)24-20(26)15-6-4-10-22-12-15/h2-12H,1H3,(H,23,25)(H,24,26) |
InChIキー |
CJFFQVBLYGBBMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)
![Ethyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309275.png)
![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
![3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)
![4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
![Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
![Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)



![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)